
4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Aldehyde/Ketone+Ethylene GlycolAcid Catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
化学反应分析
Types of Reactions
4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for carbonyl compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- 4,5-Diphenyl-1,3-dioxolan-2-one
- 1,3-Dioxolane
Uniqueness
4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dioxolanes, it may exhibit different reactivity and stability, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
60909-12-8 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
4-methyl-5,5-diphenyldioxolan-3-one |
InChI |
InChI=1S/C16H14O3/c1-12-15(17)18-19-16(12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
YTNCDWVRXNFYCT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OOC1(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


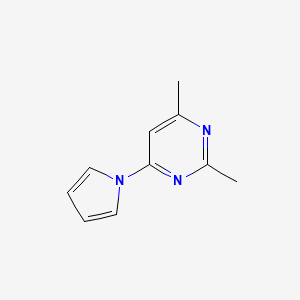
silane](/img/structure/B14621063.png)
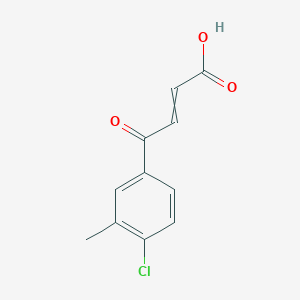
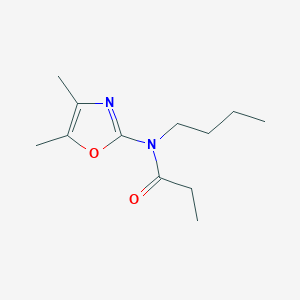
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
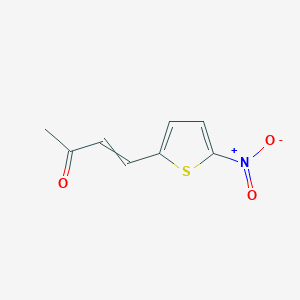
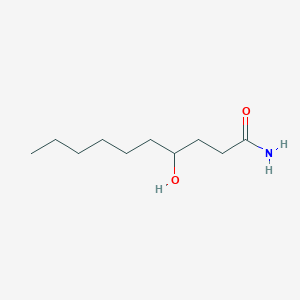
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)

![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
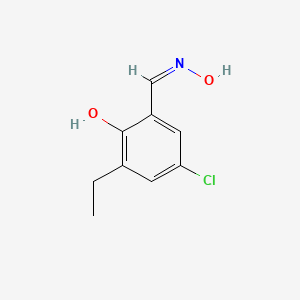
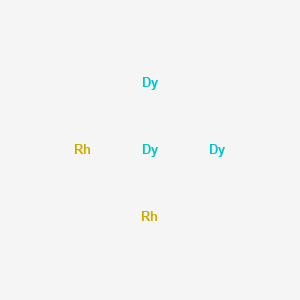
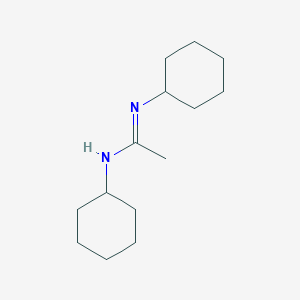
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
